[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine with 4-(2-furylcarbonyl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The choice of reagents, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazoline Derivatives: Known for their diverse pharmacological properties, these compounds are structurally related and have similar applications.
Uniqueness
The uniqueness of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C25H25N5O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H25N5O3/c1-16-6-8-18(9-7-16)20-15-19(22-17(2)27-28(3)23(22)26-20)24(31)29-10-12-30(13-11-29)25(32)21-5-4-14-33-21/h4-9,14-15H,10-13H2,1-3H3 |
InChI Key |
MBFRQZWYYSIZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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